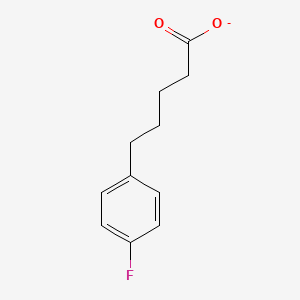

5-(4-Fluorophenyl)pentanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12FO2- |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

5-(4-fluorophenyl)pentanoate |

InChI |

InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)/p-1 |

InChI Key |

BXEFPLJKYWEEAN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)[O-])F |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 5 4 Fluorophenyl Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl 5-(4-fluorophenyl)pentanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, provides a complete map of its atomic connectivity.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of methyl this compound provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are detailed in the table below. The spectrum is characterized by signals from the aromatic protons of the fluorophenyl group, the protons of the aliphatic pentanoate chain, and the methyl ester protons.

The aromatic region typically shows two multiplets corresponding to the protons on the 4-substituted benzene (B151609) ring. The protons ortho to the fluorine atom (H-2' and H-6') are expected to appear as a triplet (due to coupling with the adjacent protons and the fluorine atom), while the protons meta to the fluorine (H-3' and H-5') will also appear as a triplet. The aliphatic chain protons exhibit characteristic splitting patterns: a triplet for the protons adjacent to the carbonyl group (H-2), a triplet for the benzylic protons (H-5), and multiplets for the central methylene (B1212753) protons (H-3 and H-4). The methyl ester protons (H-6) are expected to appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for Methyl this compound Data is predicted and may vary from experimental values.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2', H-6' | ~7.15 | Triplet | 2H |

| H-3', H-5' | ~6.98 | Triplet | 2H |

| H-5 | ~2.62 | Triplet | 2H |

| H-2 | ~2.35 | Triplet | 2H |

| H-3, H-4 | ~1.65 | Multiplet | 4H |

| H-6 (OCH₃) | ~3.67 | Singlet | 3H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a unique carbon atom or a set of equivalent carbons. pressbooks.pub The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. pressbooks.pub

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons show signals in the 115-165 ppm region, with the carbon attached to the fluorine atom (C-4') exhibiting a large downfield shift due to the electronegativity of fluorine and also showing a characteristic C-F coupling. The aliphatic carbons of the pentanoate chain and the methyl ester carbon will appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Methyl this compound Data is predicted and may vary from experimental values.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~174.0 |

| C-4' (C-F) | ~161.5 (doublet, ¹JCF) |

| C-1' | ~137.5 |

| C-2', C-6' | ~129.8 (doublet, ³JCF) |

| C-3', C-5' | ~115.2 (doublet, ²JCF) |

| C-6 (OCH₃) | ~51.5 |

| C-5 | ~34.8 |

| C-2 | ~33.8 |

| C-4 | ~30.5 |

| C-3 | ~24.5 |

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals. The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to the local electronic environment. azom.comthermofisher.com For methyl this compound, a single signal is expected in the ¹⁹F NMR spectrum. For para-substituted fluorobenzenes, the chemical shift is influenced by the electronic nature of the substituent. The alkyl chain in this compound is an electron-donating group, which is expected to shield the fluorine nucleus, resulting in a chemical shift in the range of -115 to -120 ppm relative to a standard such as CFCl₃. The signal will appear as a multiplet due to coupling with the ortho- and meta-protons of the benzene ring.

Two-Dimensional NMR Experiments for Connectivity Mapping (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For methyl this compound, COSY would show correlations between the adjacent protons in the aliphatic chain (H-2 with H-3, H-3 with H-4, and H-4 with H-5) and between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would confirm the assignments made in the ¹H and ¹³C spectra by showing cross-peaks for C2-H2, C3-H3, C4-H4, C5-H5, C6-H6, and the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key HMBC correlations would include the protons at H-2 and H-3 correlating to the carbonyl carbon (C-1), and the benzylic protons (H-5) correlating to the aromatic carbons (C-1', C-2', C-6').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. In a molecule like methyl this compound, NOESY could show correlations between the benzylic protons (H-5) and the ortho-aromatic protons (H-2', H-6'), confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula of the compound. For methyl this compound, with the molecular formula C₁₂H₁₅FO₂, the calculated monoisotopic mass is 210.1056 u. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

The fragmentation of esters in mass spectrometry often involves characteristic cleavage patterns. Common fragmentation pathways for methyl this compound would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the α-β carbon-carbon bond. This would result in the formation of a neutral alkene and a charged enol fragment.

Cleavage of the benzylic bond: Fragmentation at the bond between the aliphatic chain and the phenyl ring can lead to the formation of a fluorotropylium ion or a related stabilized carbocation.

Analysis of the masses of these fragment ions provides further confirmation of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment for this compound (molecular weight: 196.22 g/mol ), the molecule would first be ionized, often by electron ionization (EI) or electrospray ionization (ESI), to form the molecular ion [M]+• or a protonated molecule [M+H]+. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern that provides structural insights.

Based on the principles of mass spectrometry and the known fragmentation patterns of carboxylic acids and aromatic compounds, a plausible fragmentation pathway for this compound can be proposed. libretexts.orgchemguide.co.uklibretexts.org The molecular ion would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavages at the carboxylic acid group and within the pentyl chain, as well as characteristic losses related to the fluorophenyl group.

A significant fragmentation pathway for carboxylic acids involves the loss of the hydroxyl radical (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da). libretexts.org Another common fragmentation is the McLafferty rearrangement, which for this compound would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, resulting in the loss of a neutral alkene molecule.

The presence of the stable fluorophenyl group is expected to influence the fragmentation, leading to the formation of resonance-stabilized benzylic or tropylium-like cations. The characteristic fragment of the fluorophenyl group itself would be observed at m/z 95.

A summary of the predicted major fragment ions in the MS/MS spectrum of this compound is presented in the following table:

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 196 | [C11H13FO2]+• | Molecular Ion |

| 179 | [C11H12FO]+ | Loss of •OH from the carboxylic acid |

| 151 | [C10H12F]+ | Loss of •COOH from the carboxylic acid |

| 109 | [C6H4F-CH2]+ | Benzylic cation |

| 95 | [C6H4F]+ | Fluorophenyl cation |

| 60 | [C2H4O2]+• | McLafferty rearrangement product |

This table presents predicted data based on general fragmentation patterns of carboxylic acids and aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and fluorinated aromatic moieties. nist.govmasterorganicchemistry.com

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration of the hydroxyl group, which typically appears in the range of 3300-2500 cm-1. This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is also a strong and sharp band, expected to appear around 1710 cm-1. masterorganicchemistry.com

The aromatic part of the molecule will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm-1. The in-ring C=C stretching vibrations typically appear in the 1600-1450 cm-1 region. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption in the 1250-1100 cm-1 region. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern. For a para-substituted ring, a strong band is typically observed between 850 and 800 cm-1.

The aliphatic pentyl chain will show C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1465 cm-1 and 1375 cm-1.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 2960 - 2850 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-H Bend | Aliphatic | ~1465, ~1375 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1100 | Strong |

| C-H Out-of-Plane Bend | para-Substituted Aromatic | 850 - 800 | Strong |

This table presents predicted data based on characteristic infrared absorption frequencies for organic functional groups. nist.govmasterorganicchemistry.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure of this compound has not been reported in the publicly available crystallographic databases.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the fluorophenyl ring and the conformation of the pentanoate chain in the solid state could be unequivocally determined.

Reactivity and Chemical Transformations of 5 4 Fluorophenyl Pentanoate

Hydrolysis and Ester Cleavage Mechanisms

The ester functional group in 5-(4-fluorophenyl)pentanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 5-(4-fluorophenyl)pentanoic acid and the corresponding alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the hydrolysis of this compound proceeds through a reversible mechanism. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester under reflux with an excess of aqueous acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the acid catalyst and produces the carboxylic acid. Due to the reversible nature of this reaction, a large excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521). This process, known as saponification, is irreversible and typically goes to completion. chemguide.co.uk The reaction is usually performed by heating the ester under reflux with an aqueous solution of the base. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

Derivatization of the Carboxylic Acid Moiety

Upon hydrolysis of the ester, the resulting 5-(4-fluorophenyl)pentanoic acid can be converted into a variety of other functional groups, expanding its synthetic utility.

Amidation and Peptide Coupling Reactions

The carboxylic acid can be converted to amides through reaction with amines. Due to the low reactivity of carboxylic acids towards amines under neutral conditions, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. libretexts.orgnih.gov Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for this transformation, often providing high yields and minimizing side reactions. nih.gov

Table 1: Examples of Amidation Reactions of Carboxylic Acids

| Carboxylic Acid Substrate | Amine | Coupling Reagent | Solvent | Yield (%) | Reference |

| Carboxyphenylboronic acid | (3-Aminopropyl)triethoxysilane | DCC/HOSu | THF | - | researchgate.net |

| Hydroxycinnamic acid | Tryptamine | DCC | Acetone | 89 (conversion) | nih.gov |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of 5-(4-fluorophenyl)pentanoic acid can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids directly. A patent for a related compound describes the reduction of the very similar 5-(4-fluorophenyl)-5-oxopentanoic acid to 5-(4-fluorophenyl)-5-hydroxypentanoic acid using sodium borohydride in methanol (B129727) at low temperatures, indicating that under specific conditions, NaBH₄ can be effective for reducing a keto-acid to a hydroxy-acid. chemscene.com

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the direct reduction often proceeds to the primary alcohol. To achieve the partial reduction to the aldehyde, the carboxylic acid is typically first converted to a more reactive derivative, such as an acyl chloride or an ester. This derivative can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H), at low temperatures.

Anhydride (B1165640) and Acyl Halide Formation

Anhydride Formation: 5-(4-Fluorophenyl)pentanoic acid can be converted to its corresponding symmetric anhydride by dehydration. This is often achieved by treating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), or by reacting the carboxylate salt with an acyl chloride.

Acyl Halide Formation: The most common method for converting a carboxylic acid to an acyl chloride is by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgyoutube.com For instance, a procedure for a structurally similar compound, 5-(4-chlorobenzoyl)pentanoic acid, involves heating with thionyl chloride in toluene (B28343) to produce the corresponding acyl chloride in quantitative yield. libretexts.org This method is likely applicable to 5-(4-fluorophenyl)pentanoic acid. Oxalyl chloride is often used under milder conditions, sometimes with a catalytic amount of dimethylformamide (DMF). orgsyn.org

Table 2: Synthesis of Acyl Chlorides from Carboxylic Acids

| Carboxylic Acid Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 4-Alkylbenzoic acids | Oxalyl chloride/AlCl₃ | Methylene (B1212753) chloride | 0°C | 75-95 | orgsyn.org |

| 5-(4-Chlorobenzoyl)pentanoic acid | Thionyl chloride | Toluene | Reflux | 100 | libretexts.org |

Reactivity at the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of this compound can participate in aromatic substitution reactions. The fluorine atom and the pentanoate side chain influence the regioselectivity and reactivity of the aromatic ring.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The deactivating nature arises from its high electronegativity, which withdraws electron density from the ring inductively. However, the lone pairs on the fluorine can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. The pentanoate side chain is a meta-directing deactivator. Therefore, the outcome of an electrophilic substitution reaction on this compound will be influenced by the interplay of these two substituents. For simpler, related molecules like ethyl 4-fluorobenzoate (B1226621), electrophilic substitution reactions such as nitration would be expected to occur at the positions ortho to the fluorine atom.

Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. researchgate.netnih.gov In the case of this compound, the pentanoate group is not a strong activating group for NAS. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom may be possible. For example, studies on 4-fluoroacetophenone have shown that it can undergo nucleophilic aromatic substitution. researchgate.net The reaction of ethyl 4-fluorobenzoate with certain nucleophiles in the presence of a crown ether has also been reported. sigmaaldrich.com

Table 3: Examples of Nucleophilic Aromatic Substitution on Fluoroaromatic Compounds

| Fluoroaromatic Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Fluoronitrobenzene | Polyvinylamine | Water, with cyclodextrin | Functionalized polymer | - | researchgate.net |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄, MeCN, 60°C | 10-(Perfluorophenyl)phenothiazine | - | nih.gov |

| 4-Fluoroacetophenone | 4-Methoxyphenol | K₂CO₃, DMSO | 4-(4-Methoxyphenoxy)acetophenone | 70-93 | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions Involving the Aromatic Ring

The aromatic C-F bond in this compound is generally the most challenging of the carbon-halogen bonds to activate in cross-coupling reactions. However, advancements in catalyst design, particularly with nickel and palladium systems, have enabled such transformations. These reactions typically require specific ligands or additives to facilitate the oxidative addition of the catalyst to the C-F bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, can be applied to aryl fluorides like this compound. Nickel-catalyzed protocols have shown particular promise. For instance, the use of nickel catalysts with metal fluoride (B91410) cocatalysts, such as ZrF₄ and TiF₄, has been effective for the coupling of aryl fluorides bearing electron-withdrawing groups. Alternatively, the presence of an ortho-directing group on the aryl fluoride can facilitate the C-F bond activation via cyclometalation.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While aryl fluorides are less reactive than other aryl halides, specialized catalyst systems have been developed to facilitate their amination. These systems often employ electron-rich and sterically hindered phosphine (B1218219) ligands. The reaction's success is highly dependent on the choice of ligand, base, and reaction conditions. For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve the efficiency of coupling primary amines with aryl halides.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions of Aryl Fluorides

| Coupling Reaction | Catalyst System (General) | Coupling Partner | Product Type |

| Suzuki-Miyaura | Nickel-based catalyst, often with co-catalysts or directing groups | Aryl or vinyl boronic acids/esters | Biaryl or aryl-alkene |

| Buchwald-Hartwig Amination | Palladium-based catalyst with specialized phosphine ligands | Primary or secondary amines | Aryl amine |

Transformations on the Pentanoate Aliphatic Chain

Alpha-Carbon Functionalization (e.g., halogenation, alkylation)

The carbon atom alpha to the ester carbonyl group (C-2 position) is amenable to deprotonation to form an enolate, which can then react with various electrophiles.

Alpha-Halogenation: The alpha-position of the pentanoate can be halogenated under both acidic and basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate. Under basic conditions, an enolate is formed, which is then halogenated. It is important to note that under basic conditions, polyhalogenation can be a competing side reaction due to the increased acidity of the remaining alpha-hydrogens after the first halogenation.

Alpha-Alkylation: The alpha-carbon can also be alkylated by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. This reaction is an effective method for introducing a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation of the ester.

Table 2: Alpha-Carbon Functionalization Reactions

| Reaction | Reagents | Intermediate | Product |

| Alpha-Halogenation (Acidic) | Halogen (X₂), Acid catalyst | Enol | 2-Halo-5-(4-fluorophenyl)pentanoate |

| Alpha-Halogenation (Basic) | Halogen (X₂), Base | Enolate | 2-Halo-5-(4-fluorophenyl)pentanoate |

| Alpha-Alkylation | 1. Strong base (e.g., LDA)2. Alkyl halide (R-X) | Enolate | 2-Alkyl-5-(4-fluorophenyl)pentanoate |

Oxidative and Reductive Manipulations of the Aliphatic Backbone

The aliphatic chain can undergo both oxidative and reductive transformations, leading to a variety of derivatives.

Oxidative Manipulations: The oxidation of the aliphatic chain of this compound can be complex. Strong oxidizing agents can potentially cleave the entire alkyl chain, leading to 4-fluorobenzoic acid. However, more controlled oxidation could theoretically target specific positions. For a related compound, ethyl 5-(4-fluorophenyl)-5-oxovalerate, oxidation is reported to yield 5-oxovaleric acid or 5-hydroxyvaleric acid. This suggests that under appropriate conditions, selective oxidation of the pentanoate chain in this compound might be achievable.

Reductive Manipulations: The ester functionality of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. For the related ethyl 5-(4-fluorophenyl)-5-oxovalerate, reduction is stated to yield 5-hydroxyvalerate or valeric acid. This indicates that the ester group in the target molecule would likely be reduced to an alcohol, yielding 5-(4-fluorophenyl)pentan-1-ol.

Table 3: Oxidative and Reductive Transformations

| Transformation | Reagents (Typical) | Potential Product(s) |

| Oxidation | Strong oxidizing agents | 4-Fluorobenzoic acid, or smaller chain acids |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-(4-Fluorophenyl)pentan-1-ol |

Mechanistic Investigations of Reactions Involving 5 4 Fluorophenyl Pentanoate

Reaction Pathway Elucidation and Intermediates Identification

The most common reaction involving an ester like 5-(4-Fluorophenyl)pentanoate is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety (in this case, likely methanol (B129727) or ethanol (B145695) depending on the specific ester) regenerates the carboxylic acid, 5-(4-Fluorophenyl)pentanoic acid, and the alcohol. The reaction is reversible and the presence of a large excess of water drives the equilibrium towards the products. rsc.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the alkoxide leaving group is followed by an acid-base reaction between the carboxylic acid and the alkoxide, resulting in the formation of a carboxylate salt and an alcohol. rsc.org

In both acid- and base-catalyzed hydrolysis, the key intermediate is a tetrahedral species where the carbonyl carbon is sp³-hybridized. For other types of reactions, such as transesterification, similar tetrahedral intermediates involving the attacking alcohol would be formed. In reactions where the phenyl ring participates, intermediates such as benzenium ions (in electrophilic aromatic substitution) could be envisaged, though these are less typical for this compound under standard conditions.

Transition State Analysis and Energy Profiles

Computational studies on the hydrolysis of similar esters provide insight into the transition states and energy profiles of reactions involving this compound. For the hydrolysis of esters, the formation of the tetrahedral intermediate is often the rate-determining step.

The transition state for the nucleophilic attack on the carbonyl carbon resembles the tetrahedral intermediate itself, with the nucleophile partially bonded to the carbonyl carbon and the carbonyl double bond partially broken. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to have a modest influence on the stability of the transition state. While the fluorine atom is distant from the reactive carbonyl center, its inductive effect can slightly increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to its non-fluorinated counterpart.

Theoretical calculations on the hydrolysis of ethylene (B1197577) oxide have shown that the activation enthalpy for ring-opening is significantly lower in acidic or alkaline media compared to neutral conditions, highlighting the importance of catalysis in lowering the energy barrier of the transition state. nih.gov A similar principle applies to ester hydrolysis. The energy profile for acid-catalyzed hydrolysis will show multiple steps with distinct transition states for protonation, nucleophilic attack, proton transfer, and elimination. In contrast, the energy profile for base-catalyzed hydrolysis will typically feature a single, higher energy transition state leading to the tetrahedral intermediate.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies on the hydrolysis of para-substituted phenyl esters have been conducted, though specific data for this compound is scarce. lpnu.ua The rate of hydrolysis is influenced by factors such as temperature, the concentration of reactants and catalysts, and the solvent.

For the esterification of pentanoic acid with methanol, a related reaction, the conversion reached 93% at 333.15 K with a specific catalyst loading, and the activation energy was determined to be 39.5 kJ mol⁻¹. researchgate.net This provides an approximation of the kinetic parameters that might be expected for the reverse reaction, the hydrolysis of a pentanoate ester.

The thermodynamics of the esterification of 2-methyl-5-phenylfuran-3-carboxylic acid have been studied, providing insights into the enthalpy of formation of related phenyl-containing carboxylic acids. lpnu.ua For the hydrolysis of this compound, the reaction is generally considered to be thermodynamically favorable, especially in the presence of a strong base, as the formation of the stable carboxylate anion drives the reaction to completion.

A study on the kinetics of peptide synthesis using fluorophenyl esters revealed a complex reaction mechanism that did not follow a simple second-order rate law, suggesting the possibility of more intricate reaction pathways in some cases. nih.gov

Interactive Data Table: Kinetic Parameters for Related Esterification Reactions

| Reactants | Catalyst | Temperature (K) | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Conversion (%) | Activation Energy (kJ/mol) |

| Pentanoic Acid + Methanol | Amberlyst 15 | 333.15 | 10:1 | 7% (g/L) | 93 | 39.5 |

| Butanoic Acid + Glycerol | - | 448.15 | - | - | 91.8 | 25.348 |

Note: This table presents data for analogous reactions to provide a comparative context due to the lack of specific data for this compound. researchgate.net

Isotope Effects in Reaction Mechanisms

Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming in the rate-determining step. While no specific KIE studies on this compound were found, general principles can be applied.

In the hydrolysis of an ester, a primary kinetic isotope effect would be expected if, for example, the nucleophilic water were replaced with D₂O and the O-H (or O-D) bond cleavage is part of the rate-determining step. More commonly, secondary kinetic isotope effects are observed. For instance, substituting the hydrogen atoms on the carbon adjacent to the carbonyl group with deuterium (B1214612) could reveal changes in hybridization at the transition state.

Computational and Theoretical Studies on 5 4 Fluorophenyl Pentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-(4-Fluorophenyl)pentanoate, DFT studies would be employed to determine its most stable three-dimensional arrangement (ground state geometry) and its thermodynamic properties.

A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations. The output of these calculations would provide optimized bond lengths, bond angles, and dihedral angles for the molecule. Key energetic parameters such as the enthalpy of formation, Gibbs free energy, and electronic energy would also be calculated. These values are crucial for assessing the molecule's stability and its potential to participate in chemical reactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-F Bond Length (Å) | 1.35 |

| C=O Bond Length (Å) | 1.21 |

| C-O Bond Length (Å) | 1.34 |

| Aromatic C-C Bond Length (Å) | 1.39 - 1.40 |

| Aliphatic C-C Bond Length (Å) | 1.53 - 1.54 |

| C-C-O Bond Angle (°) | 125.0 |

| O-C-O Bond Angle (°) | 123.0 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain electronic properties, albeit at a greater computational cost.

For this compound, ab initio calculations would be used to refine the electronic energy and to accurately predict properties like electron affinity and ionization potential. These calculations would provide a benchmark for the DFT results and offer a more detailed picture of the electron distribution, including the effects of electron correlation.

Conformational Analysis and Potential Energy Surfaces

The flexible pentanoate side chain of this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of the side chain and calculating the energy at each point. This would reveal the low-energy conformers (local minima on the PES) and the transition states connecting them. Understanding the conformational landscape is vital as different conformers can exhibit different reactivities and biological activities.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

For this compound, time-dependent DFT (TD-DFT) could be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. Infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted by calculating the magnetic shielding of each nucleus.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Maximum UV Absorption (λmax, nm) | 265 | 268 |

| C=O Stretching Frequency (IR, cm⁻¹) | 1735 | 1730 |

| ¹H NMR Chemical Shift (aromatic, ppm) | 7.1 - 7.3 | 7.0 - 7.2 |

| ¹⁹F NMR Chemical Shift (ppm) | -115 | -118 |

| ¹³C NMR Chemical Shift (C=O, ppm) | 174 | 173.5 |

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques can be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. This is often done using a combination of quantum mechanics and molecular mechanics (QM/MM) or purely molecular mechanics force fields.

These studies could reveal the nature of intermolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions, that govern the behavior of this compound in different environments. For instance, modeling could predict how the molecule binds to a receptor protein, providing insights into its potential biological activity.

Applications of 5 4 Fluorophenyl Pentanoate As a Synthetic Synthon

Precursor in the Synthesis of Complex Organic Architectures

A significant application of derivatives of 5-(4-fluorophenyl)pentanoate is in the synthesis of pharmaceutically active compounds. A notable example is the use of (Z)-5-(4-fluorophenyl)pent-4-enoic acid, a closely related analogue, as a key precursor in the total synthesis of Ezetimibe. researchgate.netthieme-connect.com Ezetimibe is a potent cholesterol absorption inhibitor used to treat hypercholesterolemia. thieme-connect.com

The synthesis of Ezetimibe from this precursor highlights the utility of the 4-fluorophenylpentanoic acid scaffold. Research has shown that starting the synthesis with the (Z)-isomer of 5-(4-fluorophenyl)pent-4-enoic acid leads to a remarkably increased total yield of the final drug, reportedly over 20%. thieme-connect.com This is a significant improvement compared to routes that utilize the corresponding E-isomer. thieme-connect.com The synthesis involves several key steps where the fluorinated phenylpentanoic acid core is elaborated to construct the final complex structure of Ezetimibe. thieme-connect.comgoogle.comgoogle.com The process generally involves the coupling of the acid with another chiral molecule, followed by a series of reactions to form the characteristic β-lactam ring of Ezetimibe. thieme-connect.com

The Wittig reaction is a crucial step in preparing the (Z)-5-(4-fluorophenyl)pent-4-enoic acid precursor, often achieving high yields and a favorable Z/E isomer ratio of 88:12. thieme-connect.com

Table 1: Key Steps in the Synthesis of Ezetimibe using a 5-(4-Fluorophenyl)pentanoic Acid Derivative

| Step | Description | Reactants/Reagents | Product | Reference |

| 1 | Wittig Reaction | 4-fluorobenzaldehyde (B137897), phosphonium (B103445) salt | (Z/E)-5-(4-fluorophenyl)pent-4-enoic acid ester | thieme-connect.com |

| 2 | Saponification | (Z/E)-ester | (Z)-5-(4-fluorophenyl)pent-4-enoic acid | thieme-connect.com |

| 3 | Amide Coupling | (Z)-5-(4-fluorophenyl)pent-4-enoic acid, (S)-4-phenyl-2-oxazolidinone | Oxazolidinone product | thieme-connect.com |

| 4 | Condensation | Oxazolidinone product, (E)-N-[4-(benzyloxy)benzylidene]-4-fluoroaniline | Intermediate for β-lactam formation | thieme-connect.com |

| 5 | Cyclization & Deprotection | Condensation intermediate | Ezetimibe | researchgate.net |

This table illustrates a general synthetic pathway; specific reagents and conditions may vary.

Building Block for Advanced Materials Research

Fluorinated compounds are essential building blocks for advanced materials due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. molecularcloud.orgumn.eduyoutube.comwikipedia.org While specific research detailing the use of this compound in advanced materials is not extensively documented, its structure is indicative of its potential as a monomer or modifier in the creation of high-performance polymers.

Fluoropolymers, polymers containing fluorine atoms, are known for their remarkable properties. umn.eduwikipedia.orgrsc.org They can be synthesized either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. umn.edu A molecule like this compound, or a derivative thereof, could potentially be used in either of these approaches. For instance, if the pentanoate chain is modified to include a polymerizable group (like a methacrylate), it could be used to create side-chain fluorinated polymers. youtube.com Such polymers often exhibit low surface energy, making them suitable for creating hydrophobic and oleophobic coatings. youtube.commdpi.com

The incorporation of fluorinated building blocks can significantly alter the properties of materials, making them useful in a wide range of applications, from electronics to coatings. youtube.comalfa-chemistry.com

Table 2: Potential Properties of Polymers Incorporating this compound

| Property | Potential Effect of 4-Fluorophenyl Group | Potential Application | Reference |

| Surface Energy | Lowered | Water and oil repellent coatings | youtube.commdpi.com |

| Thermal Stability | Increased | High-temperature resistant materials | youtube.com |

| Chemical Resistance | Enhanced | Protective coatings in harsh environments | wikipedia.org |

| Refractive Index | Modified | Optical materials | polysciences.com |

| Dielectric Constant | Lowered | Insulators in electronics | alfa-chemistry.com |

This table is illustrative and based on the general properties of fluorinated polymers, as direct data for polymers of this compound is not available.

Development of Molecular Probes for Chemical Research

The 4-fluorophenyl group is a common component in the design of molecular probes for various research applications, including fluorescence imaging and magnetic resonance imaging (MRI). nih.govnih.gov The fluorine atom provides a unique spectroscopic handle, particularly for ¹⁹F MRI, due to the low natural abundance of ¹⁹F in biological systems, which results in background-free imaging. nih.govacs.orgnih.gov

Molecular probes are molecules designed to detect or respond to a specific stimulus or to localize within a particular region of a biological system. univr.itthermofisher.com The design of these probes often involves linking a signaling unit (like a fluorophore) to a recognition unit. While there are no specific reports on the use of this compound as a direct precursor for a molecular probe, its structure contains the key 4-fluorophenyl moiety. The pentanoate chain could be chemically modified to attach other functional groups, such as a chelator for metal ions or a reactive group for conjugation to a biomolecule.

The general strategy for creating such probes often involves multi-step synthesis where building blocks containing the desired functionalities are coupled together. nii.ac.jpresearchgate.net The 4-fluorophenyl group can influence the electronic properties of the probe, which can affect its fluorescence quantum yield and emission wavelength.

Role in Polymerization Reactions and Material Modification

The chemical structure of this compound makes it a candidate for use in polymerization reactions and for the chemical modification of existing materials. umn.edu Fluorinated acrylic polymers, for example, are synthesized from monomers that have fluorine atoms incorporated into their structure. youtube.com These polymers are known for their durability and resistance to degradation. youtube.com A derivative of this compound, such as an acrylate (B77674) or methacrylate (B99206) ester, could serve as a monomer in free-radical polymerization to produce a side-chain fluorinated polymer. acs.orgclemson.edu

Furthermore, the carboxylic acid or ester group of this compound and its derivatives can be used to graft the molecule onto the surface of materials, thereby modifying their surface properties. umn.edu For example, a surface with hydroxyl groups could be esterified with 5-(4-fluorophenyl)pentanoic acid to introduce the fluorophenyl group, which would increase the hydrophobicity of the surface. acs.org This type of surface modification is a common strategy to improve the anti-biofouling properties of materials. acs.org

The synthesis of fluoropolymers can be challenging, and the availability of unique fluorine-containing monomers is a limiting factor. umn.edu Therefore, the development of new fluorinated building blocks like this compound derivatives is of interest for creating novel materials with tailored properties. nih.gov

Future Research Directions and Unexplored Avenues for 5 4 Fluorophenyl Pentanoate

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 5-(4-Fluorophenyl)pentanoate, while achievable through classical esterification of 5-(4-Fluorophenyl)pentanoic acid freechemistryonline.com, presents opportunities for the development of more efficient and sustainable methods. Current synthetic approaches often involve multi-step procedures that may lack atom and step economy. nih.gov Future research could focus on the following areas:

Transition-Metal-Catalyzed C-H Activation: A promising avenue lies in the direct C-H functionalization of simpler, abundant starting materials. nih.govcornell.edu This strategy could involve the palladium-catalyzed coupling of a pentanoate precursor with a fluorinated aromatic compound, potentially bypassing the pre-functionalization of the fluorophenyl ring. cornell.edu Such methods are gaining traction for their ability to construct complex molecules from simple precursors in a more direct fashion. nih.gov

Photocatalysis: The use of visible-light-mediated reactions offers a milder and more environmentally friendly alternative to traditional synthetic methods. researchgate.net A potential route could involve the photocatalytic coupling of a suitable fluorophenyl radical precursor with a pentanoate derivative, a strategy that has been successfully employed for other complex molecule syntheses.

Biocatalytic and Enzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govku.edu Future research could explore the use of engineered enzymes, such as lipases or esterases, for the direct and enantioselective synthesis of this compound. ku.edu Biocatalytic platforms based on cytochrome P450 enzymes could also be engineered to introduce the fluorophenyl group into a pentanoate scaffold. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| C-H Activation | Increased atom and step economy | Catalyst design and selectivity |

| Photocatalysis | Mild reaction conditions, sustainable | Substrate scope and quantum yield |

| Biocatalysis | High selectivity, green chemistry | Enzyme engineering and stability |

| Flow Chemistry | Improved scalability and control | Reactor design and optimization |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by its two main functional components: the fluorophenyl ring and the pentanoate ester group. While standard reactions like hydrolysis and transesterification of the ester are predictable youtube.com, the interplay between the two moieties could lead to novel reactivity.

Fluorine-Directed Reactions: The fluorine atom can influence the regioselectivity of reactions on the aromatic ring. rsc.org Future studies could investigate electrophilic aromatic substitution reactions, exploring how the fluorine atom directs incoming electrophiles. The unique electronic properties of fluorine can also be exploited in cross-coupling reactions. rsc.orgrsc.org

Remote Functionalization: The pentanoate chain offers sites for remote C-H functionalization. Catalytic systems could be designed to selectively functionalize specific positions on the alkyl chain, leading to a range of novel derivatives with potentially interesting properties.

Decarboxylative Couplings: The carboxylic acid precursor, 5-(4-fluorophenyl)pentanoic acid, could be a substrate for decarboxylative coupling reactions, allowing for the introduction of various functional groups at the terminal position of the pentyl chain. acs.org

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry provides a powerful tool to predict and understand the properties and reactivity of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, computational modeling can offer significant insights.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its interactions with biological targets or its self-assembly behavior. Advanced computational methods can map the potential energy surface and identify low-energy conformers.

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the regioselectivity of various transformations. nih.gov For instance, DFT could be used to model the transition states of C-H activation or electrophilic aromatic substitution reactions.

Prediction of Physicochemical Properties: Computational models can predict key properties such as lipophilicity (logP), solubility, and electronic properties (HOMO-LUMO gap), which are crucial for applications in materials science and medicinal chemistry. nih.govemerginginvestigators.org

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Mechanics | Conformational analysis | Identification of stable conformers |

| Density Functional Theory (DFT) | Reactivity and mechanistic studies | Prediction of reaction pathways and regioselectivity |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties | Estimation of logP, solubility, etc. |

Integration into Supramolecular Chemistry and Nanomaterials

The amphiphilic nature of this compound, with its hydrophobic fluorophenylpentyl tail and a potentially modifiable ester headgroup, makes it an interesting candidate for supramolecular chemistry and nanomaterials. researchgate.netacs.org

Self-Assembly Studies: The molecule's ability to self-assemble into higher-order structures like micelles, vesicles, or monolayers in various solvents could be investigated. nih.govnih.gov The presence of the fluorine atom is known to influence self-assembly behavior, often leading to more stable and robust structures. nih.govresearchgate.net

Nanoparticle Functionalization: this compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as hydrophobicity or enabling further chemical modification. ku.edursc.org Fluorinated nanoparticles have shown promise in biomedical imaging applications. ku.edu

Liquid Crystal Properties: The rod-like shape of the molecule suggests that it, or its derivatives, might exhibit liquid crystalline properties. The fluorophenyl group could play a crucial role in the formation of mesophases.

Design and Synthesis of Analogs for Fundamental Structure-Reactivity Investigations

Systematic modification of the this compound structure can provide valuable insights into structure-activity and structure-property relationships. nih.govacs.org

Varying the Alkyl Chain Length: Synthesizing analogs with shorter or longer alkyl chains would allow for a systematic study of how chain length affects properties such as lipophilicity, self-assembly, and biological activity.

Modification of the Fluorine Substitution Pattern: Moving the fluorine atom to the ortho or meta positions on the phenyl ring, or introducing multiple fluorine atoms, would significantly alter the electronic properties and steric profile of the molecule, leading to changes in reactivity and intermolecular interactions. nih.gov

Ester Headgroup Modification: Replacing the pentanoate ester with other functional groups (e.g., amides, ketones, or other ester groups) would create a library of compounds with diverse chemical properties, enabling a comprehensive exploration of the chemical space around this scaffold. mdpi.comnih.gov

The exploration of these future research directions will undoubtedly uncover novel properties and applications for this compound and its derivatives, contributing to the broader fields of organic synthesis, materials science, and medicinal chemistry.

Q & A

Advanced Research Question

- LC-MS/MS : Monitors degradation products (e.g., hydrolysis to pentanoic acid derivatives) in simulated gastric fluid .

- Accelerated Stability Testing : Expose compounds to elevated temperatures (40°C) and 75% relative humidity, tracking decomposition via TLC or NMR .

How does fluorine substitution influence physicochemical properties?

Basic Research Question

Fluorine impacts:

- Lipophilicity : Reduces logP (increases hydrophilicity) compared to non-fluorinated analogs, altering bioavailability .

- Metabolic Stability : Fluorine’s electronegativity slows oxidative metabolism, extending half-life in vivo .

Experimental Validation : Compare partition coefficients (octanol/water) of fluorinated vs. non-fluorinated derivatives .

What are best practices for handling fluorophenyl derivatives in lab settings?

Basic Research Question

Q. Tables for Key Data

Q. Table 1: Comparative Bioactivity of Fluorophenyl Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 5-(5-(2-(4-FP)acetamido)-thiadiazol-2-yl)pentanoate | Glutaminase | 0.8 ± 0.1 | |

| Ethyl 5-(2,4-difluoro-phenoxy)pentanoate | Cytochrome P450 | 12.3 ± 2.4 |

Q. Table 2: Structural Effects on Reactivity

| Substituent Position | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|

| 4-Fluoro (para) | 0.45 | Stabilizes transition state via resonance |

| 2-Fluoro (ortho) | 0.12 | Steric hindrance slows reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.